
2,6-Dichloro-4-(2-Piperazin-1-Ylpyridin-4-Yl)-N-(1,3,5-Trimethyl-1h-Pyrazol-4-Yl)benzenesulfonamide
Vue d'ensemble
Description
DDD85646 is a moderately bioavailable pyrazole sulphonamide inhibitor of T. brucei N-myristoyltransferase (TbNMT) with an apparent Ki value of 1.44 nM. T. brucei is the parasite responsible for human African trypanosomiasis (HAT), also known as African sleeping sickness, and is transmitted through the tsetse fly. DDD85646 administration in mice (12.5 mg/kg for four days) ameliorated T. brucei in an acute mouse model of HAT. It less potently inhibits growth of T. cruzi (EC50 = 6.9 µM).
DDD85646 is a T. brucei N-myristoyltransferase (TbNMT) with an apparent Ki value of 1.44 nM. DDD85646 has potent activity against the enzyme (IC = 2 nM) and T. brucei (EC = 2 nM) in culture. DDD85646 has good oral pharmacokinetics and cures rodent models of peripheral HAT infection. DDD85646 provides an excellent tool for validation of T. brucei NMT as a drug target for HAT as well as a valuable lead for further optimization.
Applications De Recherche Scientifique
Treatment of Parasitic Protozoan Infections
DDD85646 has been developed as an inhibitor of N-myristoyltransferase (NMT), an enzyme that plays a crucial role in the life cycle of parasitic protozoans . It has shown effectiveness in the treatment of Trypanosoma infections in preclinical models .
Potential Treatment for Malaria
The compound has also been used to target Plasmodium spp., the protozoan species that causes malaria . This is achieved through the inhibition of NMT, disrupting the life cycle of the parasite .
Oncological Applications
NMT inhibitors, including DDD85646, have shown promise as potential treatments for oncological diseases . The inhibition of NMT can disrupt the growth and proliferation of cancer cells .
Viral Assembly and Infectivity
DDD85646 has been used in the study of picornaviruses, where it was found to play a crucial role in viral assembly, virion maturation, and infectivity . By inhibiting NMT, the compound disrupts the virus’s ability to replicate and spread .
Drug Design and Development
The compound’s interaction with NMT has been studied extensively, providing valuable insights into the design and development of new drugs . This includes the development of drugs with particular selectivity or pharmacological properties .
Study of Protein Myristoylation
DDD85646 has been used in the study of protein myristoylation, a process where a myristoyl group is added to a protein, influencing its function and localization . This has implications in understanding various biological processes and diseases .
Mécanisme D'action
Target of Action
DDD85646, also known as IMP-366, is an orally active inhibitor of N-myristoyltransferase (NMT) . NMT is an enzyme that catalyzes the transfer of myristic acid to the N-terminus of specific cellular proteins or peptide substrates . This enzyme is a potential target for human African trypanosomiasis .
Mode of Action
DDD85646 interacts with its target, NMT, by forming a salt bridge between a positively charged chemical group of the small molecule and the negatively charged C-terminus of the enzyme . This interaction leads to the inhibition of NMT, thereby disrupting the myristoylation process .
Biochemical Pathways
The inhibition of NMT by DDD85646 affects the myristoylation process, a lipid modification that promotes the binding of proteins to cell membranes for varied biological functions . Myristoylation is utilized for the association of the modified proteins to the cellular membranes, but it also can bind to hydrophobic pockets of certain proteins, exerting control on their cellular localization or switching between on/off states .
Pharmacokinetics
DDD85646 has good oral pharmacokinetics . It has been found to be highly effective in the treatment of Trypanosoma infections in preclinical models . The compound’s bioavailability is about 20% in female NMRI mouse models .
Result of Action
The result of DDD85646’s action is the inhibition of the NMT enzyme, which leads to a disruption in the myristoylation process . This disruption is directly related to the inhibition of the proliferation of Trypanosoma Brucei . DDD85646 and IMP-1088 delivered complete and specific inhibition of N-myristoylation in a range of cell lines .
Action Environment
The potency of DDD85646 is determined by its ability to stabilize the enzyme conformation in the closed state . In this state, the small molecules themselves are trapped and locked inside the structure of the enzyme, creating a significant barrier for their dissociation . This suggests that the action environment, specifically the conformational state of the enzyme, plays a crucial role in the efficacy of DDD85646 .
Propriétés
IUPAC Name |
2,6-dichloro-4-(2-piperazin-1-ylpyridin-4-yl)-N-(1,3,5-trimethylpyrazol-4-yl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24Cl2N6O2S/c1-13-20(14(2)28(3)26-13)27-32(30,31)21-17(22)10-16(11-18(21)23)15-4-5-25-19(12-15)29-8-6-24-7-9-29/h4-5,10-12,24,27H,6-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMBSZPZJLPTFMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)NS(=O)(=O)C2=C(C=C(C=C2Cl)C3=CC(=NC=C3)N4CCNCC4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24Cl2N6O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701347812 | |
| Record name | 2,6-Dichloro-4-(2-(1-piperazinyl)-4-pyridinyl)-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701347812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
495.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1215010-55-1 | |
| Record name | DDD-85646 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1215010551 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,6-Dichloro-4-(2-(1-piperazinyl)-4-pyridinyl)-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701347812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DDD-85646 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DTX5CVK89G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




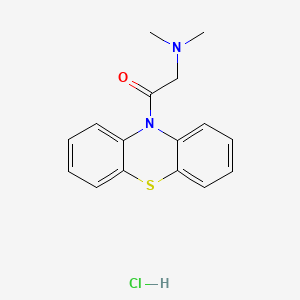
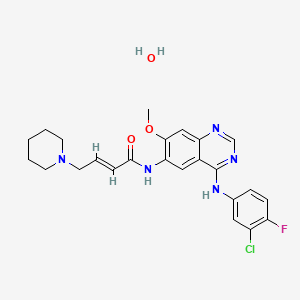

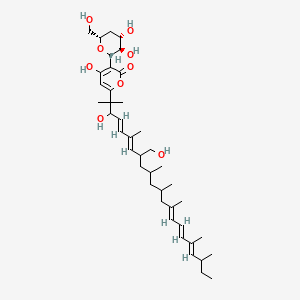
![(4aR,6R,12aS)-7-chloro-4-(dimethylamino)-1,4a,10,11,12a-pentahydroxy-6-[(4S)-4-(hydroxyamino)-5-methoxy-4,6-dimethyloxan-2-yl]oxy-8-methoxy-6-methyl-3,12-dioxo-5,5a-dihydro-4H-tetracene-2-carboxamide](/img/structure/B606929.png)
![(4aR,6R,12aS)-7-chloro-4-(dimethylamino)-1,4a,10,11,12a-pentahydroxy-8-methoxy-6-[(4S)-5-methoxy-4,6-dimethyl-4-nitrooxan-2-yl]oxy-6-methyl-3,12-dioxo-5,5a-dihydro-4H-tetracene-2-carboxamide](/img/structure/B606930.png)

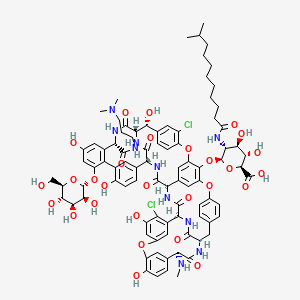

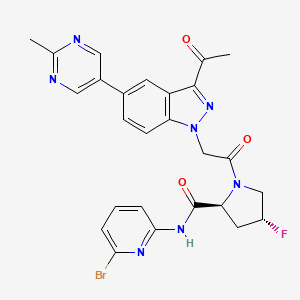

![3-[[4-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)-1,4-diazepan-1-yl]sulfonyl]aniline](/img/structure/B606943.png)